Plumericin

Description

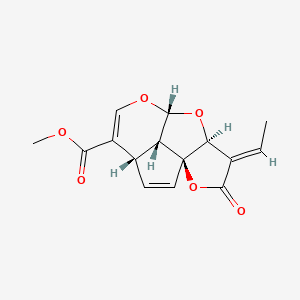

Structure

3D Structure

Properties

CAS No. |

77-16-7 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |

InChI |

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1 |

InChI Key |

VFXXNAVZODKBIW-JKXVGBJFSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Isomeric SMILES |

C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |

Canonical SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Other CAS No. |

77-16-7 |

Synonyms |

plumericin |

Origin of Product |

United States |

Foundational & Exploratory

Plumericin's Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumericin, a spirolactone iridoid originally isolated from plants of the Apocynaceae family, has garnered significant scientific interest due to its potent anti-inflammatory, anti-cancer, and anti-proliferative properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound, with a focus on its interaction with key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary and most well-characterized mechanism of action of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][4]

This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the catalytic subunit IKK-β.[1][4][5] In the canonical NF-κB pathway, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory and pro-survival genes, including adhesion molecules (VCAM-1, ICAM-1, E-selectin), cytokines, and chemokines.[1][4]

This compound intervenes at a crucial upstream step by inhibiting the catalytic activity of IKK-β.[1][4][5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα.[1][4] As a result, NF-κB remains sequestered in the cytoplasm in its inactive state, bound to IκBα, thereby preventing the transcription of its target genes.[1][4]

Modulation of STAT3 Signaling

This compound has also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently hyperactivated in various cancers and plays a role in cell proliferation, survival, and angiogenesis.[3][6]

The mechanism of STAT3 inhibition by this compound involves its electrophilic nature. This compound can lead to a transient depletion of intracellular glutathione, which results in the S-glutathionylation of STAT3.[3] This modification hampers the Tyr705 phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[3] Consequently, the downstream transcriptional activity of STAT3 is abrogated, leading to a decrease in the expression of target genes like cyclin D1, which is involved in cell cycle progression.[3] This ultimately results in the arrest of vascular smooth muscle cells in the G0/G1 phase of the cell cycle.[3]

Induction of Apoptosis and Other Cellular Effects

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[7][8] This pro-apoptotic effect is associated with the modulation of Bcl-2 family proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[2] Furthermore, this compound has been observed to reduce the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

In the context of intestinal inflammation, this compound has been shown to inhibit inflammasome activation and reduce the release of reactive oxygen species (ROS).[9][10][11] It also activates the Nrf2 pathway, a key regulator of antioxidant responses.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's bioactivity.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Target/Assay | Cell Line | Stimulus | IC50 / Concentration | Reference |

| NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | 1 µM | [1][4][12] |

| IKK-β Enzymatic Activity | Recombinant human IKK-β | - | Inhibition observed | [4] |

| IκBα Degradation | HUVECtert | TNF-α | 5 µM (complete inhibition) | [4] |

| VCAM-1 Expression | HUVECtert | TNF-α | ~2.5 µM | [4][12] |

| ICAM-1 Expression | HUVECtert | TNF-α | ~5 µM | [4][12] |

| E-selectin Expression | HUVECtert | TNF-α | ~2.5 µM | [4][12] |

| Apoptosis | IEC-6 | LPS + IFN-γ | 0.5 - 2 µM (significant reduction) | [2] |

| IL-1β Release | IEC-6 | Inflammatory stimuli | 2 µM (significant reduction) | [13] |

| Proliferation | Rat VSMC | Serum | Inhibition observed | [3] |

| Proliferation | NB4 (leukemic) | - | ED50: 4.35 ± 0.21 µg/mL | [7] |

| Proliferation | K562 (leukemic) | - | ED50: 5.58 ± 0.35 µg/mL | [7] |

| Proliferation | HepG2 (liver cancer) | - | CTC50: 98.14 µg/mL | [14][15] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice | Thioglycollate-induced peritonitis | - | Suppression of neutrophil recruitment | [1][4][12] |

| Mice | DNBS-induced colitis | 3 mg/kg | Reduction in weight loss, macroscopic and histologic signs of colon injury, and inflammatory and oxidative stress | [9][10][11] |

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-luc).

-

Protocol:

-

Seed HEK293/NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the TNF-α-induced NF-κB-dependent luciferase expression.

-

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique is employed to visualize the effect of this compound on the upstream events of the NF-κB pathway.

-

Cell Line: Human Umbilical Vein Endothelial Cells immortalized with telomerase (HUVECtert).

-

Protocol:

-

Culture HUVECtert cells to near confluency in appropriate media.

-

Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle control for 30 minutes.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes) to observe the kinetics of IκBα degradation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total IκBα, phospho-IκBα (Ser32/Ser36), and a loading control (e.g., α-tubulin or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

References

- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mahidol IR [repository.li.mahidol.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Anti Cancer Activity of Plumeria rubra (Flowers) Against Human Liver Cancer | Semantic Scholar [semanticscholar.org]

Plumericin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumericin is a tetracyclic iridoid lactone that has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties. This document provides a comprehensive technical overview of this compound, focusing on its primary natural sources and the detailed methodologies employed for its extraction, isolation, and purification. It summarizes key quantitative data, outlines experimental protocols, and visualizes both a representative isolation workflow and its primary mechanism of anti-inflammatory action—the inhibition of the NF-κB signaling pathway.

Natural Sources of this compound

This compound is predominantly found in various species within the Apocynaceae family. The compound has been successfully isolated from different parts of these plants, including the bark, leaves, latex, and roots. Key botanical sources are detailed in Table 1.

Table 1: Principal Natural Sources of this compound

| Plant Family | Species | Part(s) of Plant | Reference(s) |

|---|---|---|---|

| Apocynaceae | Himatanthus sucuuba | Bark, Latex | [1][2][3][4] |

| Apocynaceae | Himatanthus tarapotensis | Leaves | [5] |

| Apocynaceae | Plumeria bicolor | Bark | [6][7] |

| Apocynaceae | Plumeria rubra | Bark, Roots | [8][9][10] |

| Apocynaceae | Plumeria obtusa | Not specified | [11] |

| Apocynaceae | Allamanda cathartica | Leaves | [9][10] |

| Apocynaceae | Allamanda blanchetti | Leaves | [9] |

| Cucurbitaceae | Momordica charantia | Vine |[12][13] |

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₆ | [8][14][15] |

| Molecular Weight | 290.27 g/mol | [8][14][15] |

| CAS Number | 77-16-7 | [15] |

| Appearance | Narrow, rectangular plates | [10] |

| Melting Point | 211.5-212.5 °C (decomposes) | [10] |

| Optical Rotation | [α]D²⁵ +197.5° (c=0.982 in CHCl₃) | [10] |

| UV max (Ethanol) | 214-215 nm (log ε 4.24) | [10] |

| IR Carbonyl Peaks | 1759 cm⁻¹, 1696 cm⁻¹ |[9] |

Isolation and Purification Methodologies

The isolation of this compound is typically achieved through bioassay-guided fractionation, a strategy where extracts are separated into fractions that are tested for biological activity to guide further purification. Various extraction and chromatographic techniques have been successfully employed.

General Isolation Workflow

The process begins with the collection and preparation of plant material, followed by extraction and a multi-step chromatographic purification process, guided by continuous bioassays to track the active compound.

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) and Automated Chromatography from Momordica charantia [12][13]

-

Extraction: 3 kg of powdered M. charantia vine is subjected to Supercritical Fluid Extraction (SFE).

-

Prefractionation: The resulting SFE extract (e.g., 2.5 g) is dissolved in 250 mL of ethyl acetate and sonicated for 15 minutes.

-

Automated Purification: The solution is processed using a "Sepbox" system, which combines High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

-

Fraction Collection: The system automatically separates the extract into numerous fractions.

-

Activity Testing: Fractions are tested for the desired biological activity (e.g., antibacterial or antiproliferative effects).

-

Final Purification: Active fractions are further purified, often using preparative HPLC, to yield pure this compound.

-

Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Protocol 2: Solvent Extraction and Flash Chromatography from Allamanda cathartica [9]

-

Plant Material Preparation: 1 kg of dried, powdered leaves of A. cathartica 'Jamaican Sunset' is prepared.

-

Sequential Extraction: The powder is sequentially extracted with petroleum ether, chloroform, and methanol. The chloroform extract is selected for further work based on bioassay results (antifungal activity).

-

Fractionation: 5 g of the active chloroform extract is adsorbed onto silica and subjected to High-Performance Flash Chromatography (HPFC) on a silica gel column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting with 1:9 and increasing polarity).

-

Bioautography: Collected fractions are monitored by Thin Layer Chromatography (TLC) coupled with bioautography against a target fungus (Colletotrichum gloeosporioides) to identify the active fractions.

-

Purification: The combined active fractions are further purified by preparative TLC. The active spot is scraped from the plate, and the compound is eluted with dichloromethane.

-

Final Product: The solvent is evaporated to yield pure this compound as a white solid. Structure is confirmed by spectroscopic analysis.

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities. Its anti-inflammatory effect is particularly well-documented and is attributed to its potent inhibition of the NF-κB pathway.[1] Other significant activities include antiproliferative, antibacterial, and antiparasitic effects.

Table 3: Selected In Vitro Biological Activities of this compound

| Activity Type | Assay/Target | Result (IC₅₀ / ED₅₀ / MIC) | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | NF-κB Luciferase Reporter Gene Assay | IC₅₀: 1 μM | [1] |

| Antiproliferative | NB4 Leukemic Cancer Cell Line | ED₅₀: 4.35 ± 0.21 μg/mL | [12][13] |

| Antiproliferative | K562 Leukemic Cancer Cell Line | ED₅₀: 5.58 ± 0.35 μg/mL | [12][13] |

| Antiparasitic | Leishmania donovani (promastigote) | IC₅₀: 3.17 ± 0.12 μM | [6] |

| Antiparasitic | Leishmania donovani (amastigote) | IC₅₀: 1.41 ± 0.03 μM | [6] |

| Antibacterial | Enterococcus faecalis | MIC value reported as better than cloxacillin | [12][13] |

| Antibacterial | Bacillus subtilis | MIC value reported as better than cloxacillin | [12][13] |

| Cytotoxicity | Murine Macrophage (J774G8) | CC₅₀: 20.6 ± 0.5 μM |[6] |

Mechanism of Action: NF-κB Pathway Inhibition

This compound exerts its potent anti-inflammatory effects by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. This compound intervenes by preventing the phosphorylation and degradation of IκB, thus blocking the entire downstream signaling cascade.[1]

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly as an anti-inflammatory agent. It can be reliably isolated from several plant species, most notably from the Apocynaceae family, using established extraction and chromatographic techniques. The bioassay-guided approach remains the most effective strategy for its purification. Further research into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to explore its full potential in drug development.

References

- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogrev.com [phcogrev.com]

- 4. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. This compound [drugfuture.com]

- 11. Isolation and characterization of secondary metabolites from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. This compound CAS#: 77-16-7 [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Plumericin

This document provides a comprehensive overview of the multifaceted biological activities of this compound, an iridoid lactone isolated from various plant species. This compound has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory, antiproliferative, antiparasitic, and antimicrobial properties. This guide synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and mechanistic insights through signaling pathway diagrams.

Chemical Profile of this compound

-

Chemical Name: methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0¹,¹⁰.0⁴,¹⁴]tetradeca-2,5-diene-5-carboxylate[1]

-

Natural Sources: this compound is a secondary metabolite found in plants of the Apocynaceae family, including species of Plumeria, Himatanthus, and Allamanda.[5][6] It has also been isolated from Momordica charantia vine.[7][8][9]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[10][11]

Mechanism of Action: NF-κB Pathway Inhibition

This compound's anti-inflammatory action is centered on its ability to block the activation of the NF-κB transcription factor.[10][11] Key mechanistic findings include:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11]

-

IKK Involvement: The compound's inhibitory effect targets the IκB kinase (IKK) complex, specifically showing inhibition of NF-κB activation induced by the constitutively active catalytic subunit, IKK-β.[10][11][12]

-

Suppression of Pro-inflammatory Gene Expression: By blocking NF-κB nuclear translocation, this compound abolishes the expression of downstream pro-inflammatory genes, such as the adhesion molecules VCAM-1, ICAM-1, and E-selectin in endothelial cells.[10][11][12] It also reduces the expression of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[13]

-

In Vivo Efficacy: this compound has been shown to suppress neutrophil recruitment in a mouse model of thioglycollate-induced peritonitis and reduce colon injury in a DNBS-induced colitis model.[10][11][13]

Quantitative Data: Anti-inflammatory Activity

| Assay | Model System | Parameter | Result | Reference |

| NF-κB Luciferase Reporter Gene Assay | HEK293/NF-κB-luc cells | IC₅₀ | 1 µM | [10][11][12] |

| Intestinal Inflammation Model | Rat IEC-6 cells (LPS + IFN-γ stimulated) | Concentration | 0.5–2 µM | [13][14] |

| DNBS-induced Colitis | Mice | Dosage | 3 mg/kg | [13][14] |

Signaling Pathway Diagram: NF-κB Inhibition

Experimental Protocol: NF-κB Luciferase Reporter Gene Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter gene (HEK293/NF-κB-luc) are used.[12]

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, and maintained at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded into 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30 minutes.[12]

-

Stimulation: Following pre-treatment, cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).

-

Lysis and Luminescence Measurement: After stimulation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: Luminescence values are normalized to a control (e.g., non-stimulated cells). The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in TNF-α-induced luciferase activity.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against both vascular smooth muscle cells, relevant to cardiovascular diseases like atherosclerosis, and various cancer cell lines.

Mechanism of Action: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

This compound inhibits the proliferation of primary vascular smooth muscle cells by targeting the STAT3 signaling pathway.[15][16]

-

STAT3 Inhibition: It hampers the Tyr705-phosphorylation and subsequent activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[15][16]

-

S-glutathionylation: The mechanism involves the transient depletion of glutathione, leading to the S-glutathionylation of STAT3, which blocks its activation.[15][16]

-

Cell Cycle Arrest: This inhibition of STAT3 signaling leads to cell cycle arrest in the G₀/G₁ phase, accompanied by reduced expression of cyclin D1.[15][16]

Mechanism of Action: Anticancer Effects

This compound potently inhibits the proliferation of leukemic cancer cell lines.[7][8][9]

-

Induction of Apoptosis: The primary mechanism of growth inhibition in both acute (NB4) and chronic (K562) leukemic cells is the induction of apoptosis.[7][8]

-

Cell Cycle Arrest: In K562 cells, this compound also induces cell cycle arrest at the G₂/M phase.[7][8]

Quantitative Data: Antiproliferative Activity

| Activity | Cell Line | Parameter | Result | Reference |

| Anticancer | NB4 (Acute Promyelocytic Leukemia) | ED₅₀ | 4.35 ± 0.21 µg/mL | [7][8][9] |

| Anticancer | K562 (Chronic Myelogenous Leukemia) | ED₅₀ | 5.58 ± 0.35 µg/mL | [7][8][9] |

Signaling Pathway Diagram: STAT3 Inhibition

Antiparasitic Activity

This compound has shown significant activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[17][18][19]

Leishmanicidal Effects

Bioactivity-guided fractionation of Plumeria bicolor extract identified this compound as a potent leishmanicidal agent.[17] It is effective against both the extracellular promastigote and intracellular amastigote forms of the parasite.[17][18][19] this compound was found to be more potent than the related compound isothis compound.[17][18][19]

Quantitative Data: Anti-leishmanial Activity

| Organism | Parasite Form | Parameter | Result | Reference |

| Leishmania donovani | Promastigote | IC₅₀ | 3.17 ± 0.12 µM | [17][18][19] |

| Leishmania donovani | Amastigote | IC₅₀ | 1.41 ± 0.03 µM | [17][18][19] |

| Murine Macrophages | J774G8 Cell Line | CC₅₀ | 20.6 ± 0.5 µM | [17][18][19] |

Reference standard Amphotericin B showed an IC₅₀ of 0.08 ± 0.02 µM against promastigotes and 0.06 ± 0.01 µM against amastigotes.[17]

Experimental Protocol: In Vitro Anti-amastigote Assay

-

Host Cells: Murine macrophage cell lines (e.g., J774G8) are seeded in 96-well plates and allowed to adhere.

-

Infection: Macrophages are infected with late-stage L. donovani promastigotes at a specific macrophage-to-parasite ratio (e.g., 1:10) and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Treatment: After incubation, non-phagocytized promastigotes are washed away. Fresh medium containing serial dilutions of this compound (or a reference drug like Amphotericin B) is added to the infected cells.

-

Incubation: The treated, infected cells are incubated for an additional period (e.g., 48 hours).[17]

-

Assessment: The number of intracellular amastigotes is determined. This can be done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages via light microscopy. Alternatively, a colorimetric method like the MTT assay can be used to assess cell viability, which indirectly reflects parasite load.[17][18]

-

Data Analysis: The IC₅₀ value is calculated as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Antimicrobial Activity

This compound has been reported to possess antibacterial and antifungal properties.[9]

Antibacterial and Antifungal Spectrum

-

Antibacterial: this compound shows activity against Gram-positive bacteria, including Enterococcus faecalis and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported to be better than the antibiotic cloxacillin.[7][8][9]

-

Antifungal: It has been identified as the active compound responsible for the antifungal activity of Allamanda cathartica against the plant pathogenic fungus Colletotrichum gloeosporioides.[20]

Quantitative Data: Antibacterial Activity

| Organism | Antibiotic | Parameter | Result (µg/mL) | Reference |

| Enterococcus faecalis | This compound | MIC | 15.63 | [9] |

| Enterococcus faecalis | Cloxacillin | MIC | 31.25 | [9] |

| Bacillus subtilis | This compound | MIC | 31.25 | [9] |

| Bacillus subtilis | Cloxacillin | MIC | 62.50 | [9] |

Experimental Protocol: Broth Dilution Method for MIC

-

Inoculum Preparation: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity corresponding to a standard cell concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).[9]

-

Compound Dilution: A stock solution of this compound is prepared in a solvent like DMSO.[9] Two-fold serial dilutions of the compound are then made in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria in broth without this compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]

Activity on Intestinal Barrier Function

In the context of inflammatory bowel disease (IBD), this compound has shown protective effects by restoring the integrity of the intestinal epithelial barrier and reducing inflammation-induced apoptosis.[14]

-

Improved Barrier Function: this compound increases the expression of adhesion molecules like claudin-1, occludin, and E-cadherin in intestinal epithelial cells (IEC-6).[21]

-

Enhanced Cell Migration: It promotes the migration of IEC-6 cells, suggesting a role in wound healing.[5]

-

Reduced Apoptosis: The compound reduces apoptosis in IEC-6 cells and in the colonic tissue of mice with DNBS-induced colitis by modulating the expression of Bax, Bcl-2, and caspase-3.

-

Inhibition of Adhesion Molecules: In vivo, this compound treatment reduces the expression of ICAM-1 and P-selectin, which are involved in leukocyte recruitment during inflammation.

Experimental Workflow: Bioassay-Guided Isolation

Conclusion

This compound is a promising natural product with a diverse range of potent biological activities. Its well-defined mechanisms of action, particularly the inhibition of the NF-κB and STAT3 signaling pathways, make it a strong candidate for further investigation as a lead compound in the development of new anti-inflammatory, anticancer, and antiproliferative drugs. Furthermore, its efficacy against Leishmania donovani and various bacterial strains highlights its potential as a novel antimicrobial agent. The protective effects on the intestinal barrier further expand its therapeutic possibilities into the realm of gastrointestinal inflammatory disorders. Future research should focus on preclinical and clinical studies to fully evaluate its therapeutic potential, safety, and pharmacokinetic profile.

References

- 1. This compound | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 77-16-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation [ouci.dntb.gov.ua]

- 17. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scialert.net [scialert.net]

- 21. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]

Biological Activities and Quantitative Data

An In-Depth Technical Guide to Plumericin: A Review of the Literature

This compound is an iridoid lactone, a class of secondary metabolites found in a variety of plants, that has garnered significant attention from the scientific community for its diverse and potent biological activities. Isolated from plants such as Himatanthus sucuuba, Momordica charantia, and species of the Allamanda and Plumeria genera, this compound has demonstrated significant anti-inflammatory, antiproliferative, antibacterial, and antifungal properties.[1][2][3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

This compound exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data associated with its therapeutic potential.

Anti-inflammatory Activity

This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] Its efficacy has been demonstrated in multiple models.

| Assay | System/Cell Line | Parameter | Value | Reference |

| NF-κB Luciferase Reporter Gene Assay | HEK293 cells | IC₅₀ | 1 µM | [1][6] |

| TNF-α-induced Adhesion Molecule Expression | HUVECtert cells | Inhibition | Abolished VCAM-1, ICAM-1, E-selectin expression | [1][6] |

| Thioglycollate-induced Peritonitis | Mice | Effect | Suppressed neutrophil recruitment | [1][6] |

Antiproliferative and Cytotoxic Activity

This compound has shown significant antiproliferative effects against various cancer cell lines and vascular smooth muscle cells.

| Activity | Cell Line | Parameter | Value | Reference |

| Antiproliferative | NB4 (Acute Promyelocytic Leukemia) | ED₅₀ | 4.35 ± 0.21 µg/mL | [2][7] |

| Antiproliferative | K562 (Chronic Myelogenous Leukemia) | ED₅₀ | 5.58 ± 0.35 µg/mL | [2][7] |

| Antiproliferative | Vascular Smooth Muscle Cells (VSMC) | Effect | G1/G0 phase cell cycle arrest | [8] |

Antimicrobial Activity

The compound has also been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi.

| Activity | Organism | Parameter | Result | Reference |

| Antibacterial | Enterococcus faecalis | MIC | Better than cloxacillin | [2][7] |

| Antibacterial | Bacillus subtilis | MIC | Better than cloxacillin | [2][7] |

| Antifungal | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | ~70% | [4] |

Mechanisms of Action

Detailed molecular studies have begun to unravel the mechanisms through which this compound exerts its biological effects. The primary pathways identified are the inhibition of NF-κB and STAT3 signaling.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are primarily attributed to its potent inhibition of the nuclear factor-κB (NF-κB) pathway.[1][9] In the canonical NF-κB pathway, stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for adhesion molecules, cytokines, and chemokines.[9]

This compound intervenes at a critical step in this cascade. It blocks the IKK-mediated phosphorylation of IκBα.[1][9] By preventing IκBα phosphorylation, this compound inhibits its degradation, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[9] This targeted inhibition makes this compound a promising candidate for treating inflammation-related disorders.[1]

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Inhibition of STAT3 Signaling

This compound's antiproliferative activity, particularly in vascular smooth muscle cells (VSMC), is linked to its inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8] Serum stimulation normally leads to the phosphorylation of STAT3 at Tyr705, causing its activation, dimerization, and nuclear translocation, where it promotes the expression of genes involved in cell proliferation, such as Cyclin D1.[8]

This compound, being an electrophilic compound, transiently depletes intracellular glutathione (GSH). This leads to the S-glutathionylation of STAT3, a post-translational modification that prevents its Tyr705 phosphorylation and subsequent activation.[8] The inhibition of STAT3 activation halts the downstream expression of Cyclin D1, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters transcription factors necessary for cell cycle progression, leading to arrest in the G1/G0 phase.[8]

Caption: this compound inhibits VSMC proliferation by promoting S-glutathionylation of STAT3.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these findings.

Bioassay-Guided Isolation of this compound

A common strategy to identify active compounds from natural extracts is bioassay-guided fractionation. This process involves separating the crude extract into fractions and testing each for the desired biological activity, progressively purifying the active component.

Protocol for Antifungal Agent Isolation from Allamanda species [4]

-

Extraction: Plant material (e.g., 5g of dried A. cathartica) is extracted with a solvent such as chloroform.

-

Fractionation: The crude extract is absorbed onto silica gel and subjected to column chromatography (e.g., Biotage column FLASH 25+M). Elution is performed with a solvent gradient (e.g., ethyl acetate:hexane mixtures from 1:9 to 9:1) to yield numerous fractions.

-

Bioassay (Bioautography): The collected fractions are analyzed by Thin-Layer Chromatography (TLC). The developed TLC plate is then overlaid with agar seeded with the target fungus (e.g., Colletotrichum gloeosporioides). After incubation, fractions containing antifungal compounds appear as clear zones of growth inhibition.

-

Purification: Active fractions are combined and further purified using techniques like preparative TLC. The active spot is scraped, the compound is eluted with a solvent (e.g., dichloromethane), and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4]

Caption: Workflow for the bioassay-guided isolation of this compound from a plant source.

NF-κB Inhibition Assays

1. NF-κB Luciferase Reporter Gene Assay [1]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.

-

Protocol:

-

Seed HEK293/NF-κB-luc cells in a 96-well plate.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

After a suitable incubation period (e.g., 6 hours), lyse the cells.

-

Measure luciferase activity using a luminometer. The reduction in light emission corresponds to the inhibition of NF-κB transcriptional activity.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the luciferase activity.

-

2. Western Blot Analysis of IκBα Phosphorylation and Degradation [6][9]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECtert).

-

Protocol:

-

Culture HUVECtert cells to near confluence.

-

Pre-incubate the cells with this compound (e.g., 5 µM) or solvent vehicle for 30 minutes.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a time course (e.g., 0, 4, 8, 12 minutes).

-

Lyse the cells at each time point and collect the total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total IκBα, phospho-IκBα (Ser32/Ser36), and a loading control (e.g., α-tubulin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the effect of this compound on the levels of phosphorylated and total IκBα over time.

-

Cell Proliferation and Cycle Analysis

1. Antiproliferative Assay (e.g., for NB4 and K562 leukemic cells) [2]

-

Method: MTT assay or similar cell viability assays.

-

Protocol:

-

Seed cells (e.g., NB4, K562) in a 96-well plate.

-

Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the ED₅₀ (effective dose for 50% inhibition).

-

2. Cell Cycle Analysis by Flow Cytometry [2]

-

Protocol:

-

Treat cells (e.g., K562) with this compound for a defined period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in cold ethanol (e.g., 70%).

-

Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G1 peak indicative of apoptosis.

-

This guide consolidates the current knowledge on this compound, highlighting its significant therapeutic potential. The detailed mechanisms and protocols provided serve as a valuable resource for furthering research into this promising natural product.

References

- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]

- 4. scialert.net [scialert.net]

- 5. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biosynthesis of Plumericin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of plumericin, a tetracyclic iridoid lactone with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, key intermediates, and relevant experimental methodologies.

Introduction to this compound

This compound is a secondary metabolite found in plants of the Apocynaceae family, notably in the genus Plumeria. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the general iridoid pathway and proceeds through a series of specific enzymatic transformations. The pathway can be broadly divided into two major stages: the formation of the core iridoid skeleton and the subsequent modifications leading to this compound.

Stage 1: Biosynthesis of the Core Iridoid Precursor

The initial steps of this compound biosynthesis are shared with other iridoids and commence with the formation of the monoterpene precursor, geranyl pyrophosphate (GPP), from the methylerythritol 4-phosphate (MEP) pathway in plastids.

The key enzymatic steps in the formation of the central iridoid precursor, nepetalactol, are as follows:

-

Geraniol Formation: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

-

Hydroxylation: Geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to produce 8-hydroxygeraniol.

-

Oxidation: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by the enzyme 8-hydroxygeraniol oxidoreductase (8HGO).

-

Reductive Cyclization: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid structure, nepetalactol.

Stage 2: From Nepetalactol to this compound

Following the formation of nepetalactol, a series of further enzymatic modifications, including oxidation, glycosylation, and acylation, lead to the key intermediate, protothis compound. Protothis compound, identified as 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride, serves as the direct precursor to both plumieride and this compound.

The proposed final steps in the biosynthesis of this compound are:

-

Formation of Plumieride: From nepetalactol, a series of uncharacterized enzymatic steps involving oxidation, glycosylation, and other modifications lead to the formation of plumieride.

-

Acylation to Protothis compound: Plumieride is then acylated with a p-coumaroyl group, likely transferred from p-coumaroyl-CoA by an acyltransferase, to form protothis compound. The attachment of a glucosyl group to the coumaroyl moiety also occurs in this part of the pathway.

-

Enzymatic Hydrolysis to this compound: The final step is the enzymatic removal of the glucosyl-p-coumaroyl group from protothis compound to yield this compound. This reaction is catalyzed by a β-glucosidase, which cleaves the glycosidic bond.[1]

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on related iridoid pathways and analyses of Plumeria species provide some insights.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/min) | Plant Source |

| β-Glucosidase | pNP-β-D-glucoside | 5.04 ± 0.36 | Not Reported | Plumeria obtusa[1] |

| β-Glucosidase | Plumieride coumarate glucoside | 1.02 ± 0.06 | Not Reported | Plumeria obtusa[1] |

| Compound | Plant Tissue | Concentration | Method |

| Plumieride | Plumeria bicolor bark | Major component | Isolation[2] |

| This compound | Plumeria rubra | Not specified | Isolation |

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of biosynthetic enzymes typically follows a structured workflow to determine their function and kinetic properties.

Protocol: β-Glucosidase Activity Assay

This protocol is adapted for the colorimetric determination of β-glucosidase activity using a synthetic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a yellow product upon hydrolysis.

Materials:

-

Enzyme extract or purified β-glucosidase

-

Assay Buffer: 50 mM phosphate buffer, pH 7.0

-

β-NPG Substrate Solution: 10 mM p-nitrophenyl-β-D-glucopyranoside in assay buffer

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, add 180 µL of Assay Buffer.

-

Add Enzyme: Add 20 µL of the enzyme extract or purified enzyme solution to each well. Include a blank control with 20 µL of buffer instead of the enzyme.

-

Initiate Reaction: Add 20 µL of the β-NPG Substrate Solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Activity: The enzyme activity is proportional to the absorbance at 405 nm after subtracting the blank reading. A standard curve using p-nitrophenol can be used for absolute quantification.

Protocol: HPLC Quantification of this compound and Plumieride

This protocol outlines a general method for the quantification of this compound and plumieride in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound and plumieride analytical standards

-

Methanol (HPLC grade) for sample and standard preparation

-

0.45 µm syringe filters

Procedure:

-

Preparation of Standards: Prepare a stock solution of this compound and plumieride standards in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Extract dried and powdered plant material with methanol using sonication or maceration.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient elution is typically used, for example:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared plant extracts.

-

Identify the peaks for this compound and plumieride by comparing their retention times with the standards.

-

Quantify the compounds in the samples by correlating their peak areas with the standard curve.

-

Conclusion

The biosynthesis of this compound involves a specialized branch of the iridoid pathway. While the core enzymatic steps leading to the iridoid skeleton are relatively well-understood, the specific enzymes responsible for the final transformations to this compound, particularly the conversion of protothis compound, are areas of active research. The protocols and data presented in this guide provide a foundation for further investigation into this important class of natural products. Future work focusing on the identification and characterization of the acyltransferases and esterases involved in the later stages of the pathway will be critical for a complete understanding of this compound biosynthesis and for enabling its biotechnological production.

References

- 1. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Plumericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumericin, a tetracyclic iridoid, has a rich history beginning with its discovery in the mid-20th century as a potent antimicrobial agent. Isolated initially from plants of the Plumeria genus, its unique chemical structure and broad spectrum of biological activities have since captured the attention of the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and historical evolution of our understanding of this compound's multifaceted pharmacological properties. Particular emphasis is placed on its initial antimicrobial discovery and the subsequent elucidation of its significant anti-inflammatory effects, mediated through the inhibition of the NF-κB signaling pathway. This document consolidates key experimental methodologies, quantitative biological data, and a visualization of its mechanism of action to serve as a comprehensive resource for ongoing research and drug development efforts.

Discovery and Initial Isolation

This compound was first isolated in 1951 by Little and Johnstone from the roots of Plumeria multiflora. Their pioneering work identified this compound as a crystalline substance responsible for the plant's antimicrobial properties. The initial discovery highlighted its activity against a range of fungi and bacteria, most notably Mycobacterium tuberculosis.

Original Isolation Protocol (Little and Johnstone, 1951)

The inaugural isolation of this compound serves as a foundational technique in the study of this compound. The following is a summary of the experimental protocol described by Little and Johnstone:

-

Extraction: The dried and ground roots of Plumeria multiflora were exhaustively extracted with petroleum ether.

-

Concentration and Crystallization: The petroleum ether extract was concentrated under reduced pressure, leading to the crystallization of a crude substance.

-

Recrystallization: The crude this compound was purified by several recrystallizations from a mixture of chloroform and petroleum ether, yielding colorless, needle-like crystals.

-

Characterization: The melting point of the purified crystals was determined to be 211-212°C.

The workflow for this pioneering isolation is depicted below.

Structural Elucidation

The complex tetracyclic structure of this compound was elucidated a decade after its discovery by Albers-Schönberg and Schmid in 1961. Their work utilized the spectroscopic techniques of the era to piece together the molecular architecture of this novel iridoid.

Early Spectroscopic Data

The initial structural characterization of this compound relied on infrared (IR) and ultraviolet (UV) spectroscopy, and early nuclear magnetic resonance (NMR) spectroscopy. These foundational data are summarized below.

| Spectroscopic Technique | Key Findings (Albers-Schönberg & Schmid, 1961) |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of a γ-lactone, an α,β-unsaturated carbonyl group, and a carbon-carbon double bond. |

| Ultraviolet (UV) Spectroscopy | A UV absorption maximum (λmax) around 214-215 nm, characteristic of an α,β-unsaturated lactone system.[1] |

| ¹H-NMR Spectroscopy | Early proton NMR spectra provided initial insights into the number and connectivity of protons in the molecule. |

Historical Progression of Biological Activity Discovery

The scientific journey of this compound began with the discovery of its antimicrobial effects, which later expanded to reveal a wide array of other significant biological activities.

Antimicrobial Activity

The first report by Little and Johnstone in 1951 established this compound as an antimicrobial agent. They noted its activity against various fungi and bacteria, with a particularly noteworthy inhibitory effect on Mycobacterium tuberculosis.

Anti-inflammatory Activity and Mechanism of Action

A significant advancement in the understanding of this compound's therapeutic potential came with the discovery of its potent anti-inflammatory properties. Research demonstrated that this compound is a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2]

The mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, specifically the IKK-β subunit. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

The signaling pathway illustrating the inhibitory effect of this compound on NF-κB activation is detailed below.

Quantitative Biological Data

A substantial body of research has quantified the biological activities of this compound. The following tables summarize key quantitative data for its antimicrobial and anti-inflammatory effects.

Table 1: Antimicrobial Activity of this compound

| Organism | Assay | Activity Metric | Value (µg/mL) | Reference |

| Mycobacterium tuberculosis (H37Rv) | MIC | Minimum Inhibitory Concentration | 2.1 ± 0.12 | [3][4] |

| Mycobacterium tuberculosis (MDR Strain 1) | MIC | Minimum Inhibitory Concentration | 1.3 ± 0.15 | [3][4] |

| Mycobacterium tuberculosis (MDR Strain 2) | MIC | Minimum Inhibitory Concentration | 2.0 ± 0.07 | [3][4] |

| Mycobacterium tuberculosis (MDR Strain 3) | MIC | Minimum Inhibitory Concentration | 1.5 ± 0.13 | [3][4] |

| Mycobacterium tuberculosis (MDR Strain 4) | MIC | Minimum Inhibitory Concentration | 2.0 ± 0.14 | [3][4] |

| Candida albicans | MIC | Minimum Inhibitory Concentration | 6.25 | [5][6] |

| Candida krusei | MIC | Minimum Inhibitory Concentration | 6.25 | [5][6] |

| Candida glabrata | MIC | Minimum Inhibitory Concentration | 12.5 | [5][6] |

| Candida tropicalis | MIC | Minimum Inhibitory Concentration | 12.5 | [5][6] |

| Cryptococcus neoformans | MIC | Minimum Inhibitory Concentration | 3.12 | [5][6] |

Table 2: Anti-inflammatory and Cytotoxic Activity of this compound

| Activity | Cell Line/Model | Metric | Value (µM) | Reference |

| NF-κB Inhibition | HEK293/NF-κB-luc cells | IC₅₀ | 1.0 | [2] |

| Antiproliferative | NB4 (leukemic cancer cell line) | ED₅₀ | 4.35 ± 0.21 µg/mL | [7] |

| Antiproliferative | K562 (leukemic cancer cell line) | ED₅₀ | 5.58 ± 0.35 µg/mL | [7] |

Modern Isolation and Analytical Techniques

While the original isolation method laid the groundwork, contemporary approaches utilize more advanced techniques for the efficient extraction and purification of this compound.

Bioassay-Guided Fractionation

Modern drug discovery from natural products often employs bioassay-guided fractionation. This process involves separating crude plant extracts into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the bioactive compound(s).

The general workflow for bioassay-guided isolation of this compound is as follows:

References

- 1. scribd.com [scribd.com]

- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-mycobacterial activity of this compound and isothis compound against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Plumericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumericin, a tetracyclic iridoid lactone, has garnered significant scientific interest due to its diverse and potent biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The precise determination of its complex molecular structure has been a critical step in understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key experimental protocols and summarizing the crucial spectroscopic and crystallographic data that have collectively defined its chemical identity.

Isolation and Purification

This compound is a naturally occurring compound isolated from various species of the Apocynaceae family, such as Plumeria, Allamanda, and Himatanthus.[1] The initial step in its structural elucidation involves its extraction and purification from these plant sources. A common workflow for this process is outlined below.

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Spectroscopic Characterization

The determination of this compound's planar structure heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EIMS) is a common technique used. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[1] High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.

Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [1][3] |

| Exact Mass | 290.079 g/mol | [3] |

| Molecular Ion Peak (M⁺) | m/z 290 | [1] |

| Base Peak | m/z 230 | [1] |

The base peak at m/z 230 corresponds to the loss of a methoxycarbonyl group (-COOCH₃), a characteristic fragmentation pattern for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr disc or dissolved in a suitable solvent like chloroform (CHCl₃).[1] The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 2921, 2854 | C-H stretching | [1] |

| 1759 | C=O stretching (lactone) | [1] |

| 1696 | C=O stretching (α,β-unsaturated ester) | [1] |

| 1448 | C=C stretching | [1] |

The presence of two distinct carbonyl absorption bands is a key feature, indicating two different carbonyl environments within the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments is employed.

Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[1][4] Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

¹H and ¹³C NMR Data Summary (in CDCl₃):

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | 79.8 | 5.56 (d) | C-5, C-8, C-9 | H-10 |

| 3 | 153.2 | 7.44 (s) | C-1, C-4, C-5, C-15 | - |

| 4 | 118.0 | - | - | - |

| 5 | 134.1 | - | - | - |

| 6 | 45.2 | 3.55 (m) | C-4, C-5, C-7, C-8 | H-7 |

| 7 | 81.3 | 6.04 (d) | C-5, C-6, C-8 | H-6 |

| 8 | 50.1 | 3.85 (m) | C-1, C-6, C-7, C-9, C-10 | H-1, H-7 |

| 9 | 92.5 | - | - | - |

| 10 | 80.3 | 5.10 (s) | C-1, C-8, C-9 | H-1 |

| 11 | 139.8 | - | - | - |

| 12 | 169.5 | - | - | - |

| 13 | 145.2 | 7.16 (q) | C-11, C-12, C-14 | H-14 |

| 14 | 14.1 | 2.08 (d) | C-12, C-13 | H-13 |

| 15 | 166.8 | - | - | - |

| 16 | 51.9 | 3.77 (s) | C-15 | - |

Data compiled from multiple sources, slight variations may exist.[1]

The following diagram illustrates the key 2D NMR correlations that were instrumental in assembling the structure of this compound.

Caption: Key COSY (red) and HMBC (green) correlations for this compound.

Stereochemistry and Absolute Configuration

While spectroscopic methods define the connectivity of atoms, the three-dimensional arrangement, or stereochemistry, requires further investigation.

Relative Stereochemistry

The relative stereochemistry of this compound was initially deduced from Nuclear Overhauser Effect (NOE) experiments and coupling constant analysis in NMR. These experiments provide information about the spatial proximity of protons.

Absolute Configuration

The definitive determination of the absolute configuration of this compound was achieved through X-ray crystallography and supported by circular dichroism (CD) spectroscopy.[5]

Experimental Protocol (Single-Crystal X-ray Diffraction): A suitable single crystal of this compound is grown by slow evaporation from a solvent mixture. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The analysis of the positions and intensities of the diffraction spots allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

Key Finding: Initial assignments of the absolute configuration of this compound were later revised based on X-ray crystal structure determination. The correct absolute configuration was established as (1S, 5R, 8R, 9R, 10R).[5] This revision was crucial as the incorrect configuration had been used to assign the stereochemistry of other related iridoids.

Conclusion

The structural elucidation of this compound is a classic example of the synergistic application of various analytical techniques. While mass spectrometry and IR spectroscopy provided initial clues about the molecular formula and functional groups, a comprehensive analysis of 1D and 2D NMR data was essential to piece together its complex tetracyclic framework. Finally, X-ray crystallography provided the unambiguous determination of its absolute stereochemistry. This detailed structural knowledge is fundamental for the ongoing research into the promising therapeutic applications of this compound and its analogues.

References

- 1. scialert.net [scialert.net]

- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Plumericin: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plumericin, an iridoid lactone first isolated from Plumeria rubra, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, details on experimental protocols for their determination, and a visualization of its key signaling pathway. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 290.27 g/mol | [1][2][3][4] |

| Melting Point | 210-212.5 °C (with decomposition) | [2][5] |

| Boiling Point | 510.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in chloroform; slightly soluble in methanol, alcohol, ether, acetone, and benzene; practically insoluble in petroleum ether and water. | [1][5] |

| logP (Octanol-Water Partition Coefficient) | Predicted to be lipophilic. | [6] |

| pKa | Data not available. | |

| Appearance | White crystalline solid. | [7] |

| Optical Rotation | [α]D²⁵ +197.5° (c=0.982 in chloroform) | [5] |

| UV Maximum (in Ethanol) | 214-215 nm | [5] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. While specific protocols for this compound are not extensively published, the following are generalized, standard procedures that can be applied.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination (Shake-Flask Method)

-

Equilibrium System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, chloroform, methanol) in a sealed flask.

-

Agitation and Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

logP Determination (Shake-Flask Method)

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method like HPLC-UV.

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][8] Its mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex.[1][8] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2][9] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Figure 1. this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound and its mechanism of action as an NF-κB inhibitor. The presented data and experimental protocols are intended to facilitate ongoing and future research into this promising natural product. A thorough understanding of its fundamental properties is paramount for the rational design of preclinical and clinical studies aimed at harnessing its therapeutic potential.

References

- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (77-16-7) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]

- 7. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Plumericin and Its Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract